
Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester
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Overview
Description
Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the carbamate family, which is characterized by the presence of a carbamic acid ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester typically involves the reaction of 4-((dimethylamino)methyl)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl carbamate group undergoes hydrolysis under acidic or alkaline conditions, yielding 4-((dimethylamino)methyl)-3,5-dimethylphenol and methylamine. This reactivity is consistent with carbamate ester hydrolysis mechanisms .
Acidic Hydrolysis:
Target Compound+H O →4 Dimethylamino methyl 3 5 dimethylphenol+Methylamine+CO
Alkaline Hydrolysis:
Target Compound+OH →Phenolate Salt+Methylamine+CO
Condition | Reagents | Products | Reference |
---|---|---|---|
Acidic (HCl) | H₂O, reflux | Phenol derivative + methylamine | |
Alkaline (NaOH) | Methanol/Water, 60°C | Phenolate + methylamine |
Transesterification
The methyl ester group can be replaced by other alkoxy groups via transesterification. For example, using Sc(OTf)₃ as a catalyst in boiling alcohols :
Target Compound+R OHSc OTf 4 Dimethylamino methyl 3 5 dimethylphenyl R carbamate+MeOH
Alcohol (R-OH) | Catalyst | Temperature | Yield |
---|---|---|---|
Ethanol | Sc(OTf)₃ | 80°C | 85–92% |
Isopropyl alcohol | Sc(OTf)₃ | 80°C | 78–88% |
Reactivity of the Dimethylaminomethyl Group
The tertiary amine moiety undergoes characteristic reactions:
Quaternary Ammonium Salt Formation
Reaction with methyl iodide yields a quaternary ammonium salt :
Target Compound+CH I→Trimethylammonium iodide derivative
Oxidation
Oxidation with H₂O₂ or mCPBA produces the corresponding N-oxide, though this reaction has not been explicitly documented for this compound .
Stability Under Environmental Conditions
The compound is stable under neutral conditions but degrades in the presence of:
Comparative Reactivity with Analogues
Industrial and Biochemical Relevance
Scientific Research Applications
Pharmacological Applications
- Pesticide Development :
- Neuropharmacology :
- Antioxidant Properties :
Agricultural Applications
- Crop Protection :
-
Soil Health :
- Studies have shown that carbamate-based pesticides can influence soil microbial communities positively or negatively depending on their application rates and environmental conditions. This dual role highlights the importance of careful management in agricultural practices to maintain soil health while controlling pest populations .
Environmental Applications
- Pollutant Degradation :
- Toxicity Assessment :
Case Studies
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is unique due to the presence of the dimethylamino and methyl groups on the aromatic ring. These substituents confer specific chemical and physical properties that differentiate it from other carbamates. For example, the dimethylamino group can enhance the compound’s solubility in organic solvents and its reactivity in certain chemical reactions.
Biological Activity
Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester, commonly referred to in scientific literature as a carbamate derivative, has garnered attention due to its varied biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H15N2O2
- Molecular Weight : 205.25 g/mol
This structure includes a dimethylamino group and a methyl carbamate moiety, which are significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of carbamic acid derivatives can be attributed to their ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Carbamates often act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.
- Antimicrobial Activity : Some studies have indicated that carbamate derivatives exhibit antimicrobial properties against various pathogens, including bacterial strains.
Toxicological Profile
The toxicity of this compound has been assessed through various studies:
- Acute Toxicity : The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity . However, sub-lethal effects such as histopathological changes in reproductive organs have been observed at higher doses.
- Repeated Dose Toxicity : In a study involving repeated oral administration in rats, doses up to 1000 mg/kg bw/day resulted in significant reductions in organ weights (testes and epididymides) and histopathological changes .
Summary of Toxicity Studies
Study Type | Observations | Dose Range |
---|---|---|
Acute Oral Toxicity | LD50 > 2000 mg/kg bw | - |
Repeated Dose Toxicity | Reduced organ weights; histopathological changes | 50 - 1000 mg/kg bw/day |
Case Studies
- Reproductive Toxicity Study : In a study focused on reproductive toxicity, rats were administered the compound for 54 days. Significant effects were noted on reproductive organs at doses above 500 mg/kg bw/day .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of carbamate derivatives demonstrated effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics .
Research Findings
Recent research has highlighted the potential therapeutic applications of carbamic acid derivatives:
- Neuroprotective Effects : Due to their AChE inhibitory activity, these compounds may have implications in treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Applications : The selective activity against Chlamydia species presents opportunities for developing new antimicrobial agents .
Properties
CAS No. |
6452-64-8 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[4-[(dimethylamino)methyl]-3,5-dimethylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-11(17-13(16)14-3)7-10(2)12(9)8-15(4)5/h6-7H,8H2,1-5H3,(H,14,16) |
InChI Key |
PBJQYLSKNASHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN(C)C)C)OC(=O)NC |
Origin of Product |
United States |
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